molecular formula C7H4BF5O3 B583479 3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID CAS No. 158178-36-0

3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID

Cat. No. B583479
CAS RN: 158178-36-0
M. Wt: 241.908
InChI Key: PZEDUBGEXJWKJW-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BF2NO4 . It has a molecular weight of 202.91 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-nitrophenylboronic acid is 1S/C6H4BF2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2,11-12H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3,4-Difluoro-5-nitrophenylboronic acid has a density of 1.6±0.1 g/cm3 . Its boiling point is 373.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 39.5±0.4 cm3 . It has 5 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Synthesis of Honokiol Analogs

3,4-Difluoro-5-nitrophenylboronic acid is involved in the synthesis of honokiol analogs . Honokiol is a natural product isolated from the bark and seed cones of Magnolia officinalis, which has been shown to exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects .

Homo-Coupling Reactions

This compound is also used in homo-coupling reactions . In organic chemistry, homo-coupling is a coupling between two identical partners, for example, two identical aryl halides or two identical alkynes .

Enantioselective Borane Reduction of Trifluoroacetophenone

It is used in the enantioselective borane reduction of trifluoroacetophenone . This reaction is a type of reduction process that selectively produces one enantiomer of a chiral molecule over the other .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

The compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . These compounds have potential applications in the field of liquid crystal displays .

Synthesis of o-Phenylphenols

It is also used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists . Leukotriene B4 is a potent inflammatory mediator, and its receptor is a potential target for the treatment of inflammatory diseases .

Safety and Hazards

The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID can be achieved through a multi-step reaction pathway that involves the introduction of fluorine and nitro groups to a phenylboronic acid derivative.", "Starting Materials": [ "Phenylboronic acid", "3,4-Difluoroaniline", "Nitric acid", "Hydrochloric acid", "Sodium nitrite", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Nitration of 3,4-difluoroaniline with nitric acid in the presence of hydrochloric acid to yield 3,4-difluoro-5-nitroaniline", "Step 2: Reduction of 3,4-difluoro-5-nitroaniline with sodium nitrite and sodium bicarbonate in water to yield 3,4-difluoro-5-nitrophenylamine", "Step 3: Reaction of 3,4-difluoro-5-nitrophenylamine with phenylboronic acid in the presence of sodium hydroxide in methanol to yield 3,4-difluoro-5-nitrophenylboronic acid", "Step 4: Isolation and purification of 3,4-difluoro-5-nitrophenylboronic acid by crystallization from a suitable solvent such as diethyl ether" ] }

CAS RN

158178-36-0

Molecular Formula

C7H4BF5O3

Molecular Weight

241.908

IUPAC Name

[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H

InChI Key

PZEDUBGEXJWKJW-UHFFFAOYSA-N

SMILES

B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O

synonyms

3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID

Origin of Product

United States

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